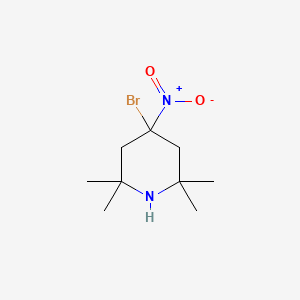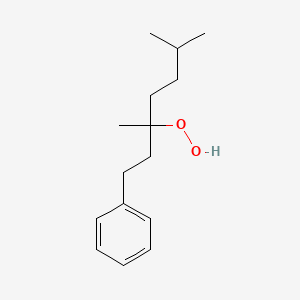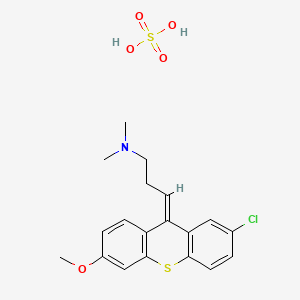
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine is an organic compound belonging to the piperidine family. This compound is characterized by the presence of a bromine atom and a nitro group attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject of study in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine typically involves the bromination of 2,2,6,6-tetramethyl-4-oximinopiperidine using N-bromosuccinimide (NBS) or N-bromoacetamide in a water-hexane mixture. This reaction proceeds through the intermediate formation of 2,2,6,6-tetramethyl-4-bromo-4-nitrosopiperidine, which is then oxidized by excess NBS or bromoacetamide to yield the desired nitro-bromide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by perbenzoic acid to yield corresponding nitroxyl radicals.
Substitution: The bromine atom can be substituted with other halogens, such as iodine, to form 2,2,6,6-tetramethyl-4-iodo-4-nitropiperidine.
Common Reagents and Conditions
Oxidizing Agents: Perbenzoic acid is commonly used for oxidation reactions.
Halogenating Agents: N-bromosuccinimide (NBS) and N-bromoacetamide are used for bromination, while iodine is used for halogen substitution.
Major Products
Nitroxyl Radicals: Formed through oxidation reactions.
Halogenated Derivatives: Such as 2,2,6,6-tetramethyl-4-iodo-4-nitropiperidine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to the formation of reactive intermediates, such as nitroxyl radicals, which can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-4-iodo-4-nitropiperidine: Similar in structure but with an iodine atom instead of bromine.
2,2,6,6-Tetramethyl-4-nitropiperidine: Lacks the bromine atom but retains the nitro group and piperidine ring.
Uniqueness
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine is unique due to the presence of both bromine and nitro groups on a highly substituted piperidine ring.
Eigenschaften
CAS-Nummer |
75315-13-8 |
|---|---|
Molekularformel |
C9H17BrN2O2 |
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
4-bromo-2,2,6,6-tetramethyl-4-nitropiperidine |
InChI |
InChI=1S/C9H17BrN2O2/c1-7(2)5-9(10,12(13)14)6-8(3,4)11-7/h11H,5-6H2,1-4H3 |
InChI-Schlüssel |
VWTLPIILQFJMSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)([N+](=O)[O-])Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Heptanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14442365.png)

![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)


![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)

![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)





